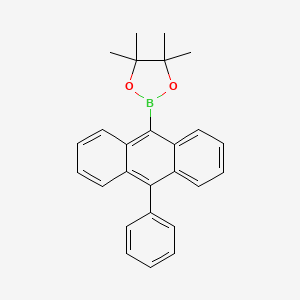

3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen (10-phenylanthracen-9-yl)boronate

Descripción

Propiedades

Número CAS |

460347-59-5 |

|---|---|

Fórmula molecular |

C26H27BO3 |

Peso molecular |

398.3 g/mol |

Nombre IUPAC |

(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-(10-phenylanthracen-9-yl)borinic acid |

InChI |

InChI=1S/C26H27BO3/c1-25(2,28)26(3,4)30-27(29)24-21-16-10-8-14-19(21)23(18-12-6-5-7-13-18)20-15-9-11-17-22(20)24/h5-17,28-29H,1-4H3 |

Clave InChI |

CCKLUZZWQAIWJA-UHFFFAOYSA-N |

SMILES canónico |

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=CC3=C(C4=CC=CC=C24)C5=CC=CC=C5 |

Pictogramas |

Irritant |

Origen del producto |

United States |

Mecanismo De Acción

Target of Action

The primary target of (10-Phenyl-9-anthracenyl)boronic acid pinacol ester is the formation of carbon-carbon bonds in organic synthesis. This compound is a boronate ester, which is generally used in metal-catalyzed carbon-carbon bond formation reactions.

Mode of Action

The compound interacts with its targets through a process known as the Suzuki–Miyaura coupling reaction. This reaction is a type of palladium-catalyzed cross-coupling reaction, which allows for the formation of carbon-carbon bonds. The (10-Phenyl-9-anthracenyl)boronic acid pinacol ester provides the organoboron component of the reaction.

Biochemical Pathways

The Suzuki–Miyaura coupling reaction involves several steps. First, the palladium catalyst undergoes oxidative addition to form a new palladium-carbon bond. Then, the organoboron compound, such as (10-Phenyl-9-anthracenyl)boronic acid pinacol ester, undergoes transmetalation, transferring the organic group from boron to palladium. Finally, the new carbon-carbon bond is formed through reductive elimination.

Pharmacokinetics

Its physical properties such as melting point (1650 to 1690 °C) and boiling point (5241±190 °C, predicted) have been reported.

Result of Action

The result of the action of (10-Phenyl-9-anthracenyl)boronic acid pinacol ester is the formation of a new carbon-carbon bond. This can lead to the synthesis of a wide range of organic compounds, including complex molecules for pharmaceuticals, agrochemicals, and materials science.

Action Environment

The action of (10-Phenyl-9-anthracenyl)boronic acid pinacol ester is influenced by several environmental factors. The Suzuki–Miyaura coupling reaction, for instance, requires a palladium catalyst and a base. The reaction is typically carried out in a polar solvent, such as water or an alcohol. Temperature is another important factor, with the reaction often performed at elevated temperatures.

Análisis Bioquímico

Biochemical Properties

(10-Phenyl-9-anthracenyl)boronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is known to interact with various enzymes and proteins, facilitating reactions such as Suzuki-Miyaura cross-coupling. This compound acts as a ligand, binding to metal catalysts and enhancing their activity. Additionally, it can interact with biomolecules like nucleic acids and proteins, forming stable complexes that are crucial for biochemical assays and drug development.

Cellular Effects

The effects of (10-Phenyl-9-anthracenyl)boronic acid pinacol ester on cellular processes are profound. It influences cell signaling pathways by modulating the activity of kinases and phosphatases, which are essential for signal transduction. This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function. Studies have shown that it can induce apoptosis in certain cancer cell lines, highlighting its potential as a therapeutic agent.

Molecular Mechanism

At the molecular level, (10-Phenyl-9-anthracenyl)boronic acid pinacol ester exerts its effects through several mechanisms. It binds to active sites of enzymes, either inhibiting or activating their function. This compound can also form covalent bonds with nucleophilic residues in proteins, altering their structure and activity. Furthermore, it influences gene expression by binding to DNA and RNA, affecting the transcription and translation processes.

Actividad Biológica

(10-Phenyl-9-anthracenyl)boronic acid pinacol ester (C26H25BO2) is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The compound is characterized by its unique structure, which includes a boronic acid moiety that is known for its ability to interact with biomolecules. Key chemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C26H25BO2 |

| Molar Mass | 380.29 g/mol |

| Density | 1.15 g/cm³ |

| Melting Point | 165.0 - 169.0 °C |

| Boiling Point | 524.1 ± 19.0 °C (Predicted) |

| Storage Conditions | Room Temperature |

The biological activity of (10-Phenyl-9-anthracenyl)boronic acid pinacol ester is primarily attributed to its ability to form reversible covalent bonds with hydroxyl groups in serine and threonine residues of proteins. This property allows it to act as an inhibitor of various enzymes, particularly proteases and kinases, which are crucial in cellular signaling pathways .

Key Mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, preventing substrate interaction.

- Signal Modulation : It affects cellular signaling pathways by altering the activity of kinases involved in cell growth and survival.

- DNA Interaction : The extended conjugation in its structure allows it to intercalate into DNA, potentially disrupting cellular processes and exhibiting cytotoxic effects.

Antitumor Activity

Research has indicated that boronic acids, including (10-Phenyl-9-anthracenyl)boronic acid pinacol ester, may exhibit antitumor properties. In vitro studies have shown that this compound can induce apoptosis in cancer cells by modulating key signaling pathways such as the p53 pathway .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. Studies suggest that it may inhibit the growth of certain bacterial strains, although further research is necessary to elucidate the mechanisms involved.

Case Studies

-

Anticancer Activity Assessment

- A study evaluated the effects of (10-Phenyl-9-anthracenyl)boronic acid pinacol ester on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for development as an anticancer agent.

- Enzyme Inhibition Study

Comparative Analysis with Similar Compounds

To better understand the unique properties of (10-Phenyl-9-anthracenyl)boronic acid pinacol ester, it is useful to compare it with other related compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| (10-Phenylanthracen-9-yl)boronic acid | C20H15BO2 | Less sterically hindered; used in Suzuki coupling |

| (10-[1,1'-Biphenyl]-2-yl-9-anthracenyl)boronic acid | C26H23BO2 | More complex structure; used as a ligand in catalysis |

| (10-Phenyl-9-anthracenyl)boronic acid pinacol ester | C26H25BO2 | Highly reactive; utilized in chromatographic analysis |

Aplicaciones Científicas De Investigación

Organic Synthesis

(10-Phenyl-9-anthracenyl)boronic acid pinacol ester is primarily utilized in organic synthesis as a building block for creating complex molecules. It participates in:

- Suzuki–Miyaura Coupling Reactions : This reaction allows for the coupling of aryl and vinyl boron compounds with various electrophiles, facilitating the formation of biaryl compounds that are essential in pharmaceuticals and agrochemicals .

Materials Science

The compound has been explored for its potential in materials science:

- Organic Light Emitting Diodes (OLEDs) : Due to its photophysical properties, (10-Phenyl-9-anthracenyl)boronic acid pinacol ester can be used in the development of OLEDs, which are crucial for display technologies .

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its therapeutic potential:

- Cancer Treatment : Boronic acids and their derivatives have shown promise in targeting cancer cells through mechanisms involving selective transport into tumor cells via amino acid transporters . The compound's ability to form stable complexes with biological molecules enhances its potential as a therapeutic agent.

Table 1: Summary of Applications

Case Study: Suzuki–Miyaura Coupling Reaction

A study demonstrated the effectiveness of (10-Phenyl-9-anthracenyl)boronic acid pinacol ester in a Suzuki–Miyaura coupling reaction, yielding high purity biaryl products. The reaction conditions included the use of a palladium catalyst and a base, with varying reaction times leading to optimized yields .

Comparación Con Compuestos Similares

Chemical Identity :

- CAS No.: 460347-59-5

- Molecular Formula : C₂₆H₂₅BO₂

- Molecular Weight : 380.29 g/mol

- Synonyms: 4,4,5,5-Tetramethyl-2-(10-phenyl-9-anthracenyl)-1,3,2-dioxaborolane .

Physical Properties :

- Appearance : White to off-white solid .

- Density : 1.15 g/cm³ .

- Storage : Stable under cool, dry conditions, protected from light .

Comparison with Similar Boronic Acid Pinacol Esters

Structural and Electronic Differences

Key Structural Features :

- The anthracenyl core provides a rigid, planar aromatic system, distinct from simpler aryl or benzyl substituents in analogs.

- Example Compounds: 4-Fluorobenzylboronic Acid Pinacol Ester (CAS 243145-83-7): Lacks extended conjugation, reducing photostability . Phenoxyphenyl-4-boronic Acid Pinacol Ester (CAS 269410-26-6): Contains a phenoxy group, altering electronic properties compared to the electron-rich anthracenyl system .

Electronic Properties :

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura Coupling :

H₂O₂-Mediated Cleavage :

Binding Affinity :

- The pinacol group’s bulk likely impedes target access .

Solubility :

- Boronic acids (e.g., Compound 11 ) exhibit higher aqueous solubility than their pinacol esters, critical for drug delivery .

- The anthracenyl group in (10-Phenyl-9-anthracenyl)boronic acid pinacol ester reduces solubility compared to smaller derivatives (e.g., 4-fluorobenzyl), necessitating organic solvents for processing .

Métodos De Preparación

Direct Esterification of (10-Phenyl-9-anthracenyl)boronic Acid with Pinacol

The most straightforward and commonly reported method for preparing (10-Phenyl-9-anthracenyl)boronic acid pinacol ester is through the direct thermal reaction of the corresponding boronic acid with pinacol. This process involves:

- Reactants: (10-Phenyl-9-anthracenyl)boronic acid and pinacol.

- Conditions: Thermal reaction under controlled temperature, often in an inert solvent or neat conditions.

- Mechanism: The boronic acid reacts with pinacol to form the cyclic boronate ester (dioxaborolane ring), releasing water.

- Outcome: Formation of the pinacol ester with improved solubility and stability compared to the free boronic acid.

This method is widely used due to its simplicity and high efficiency. The reaction typically proceeds under mild heating to facilitate esterification without decomposing sensitive aromatic groups.

| Parameter | Details |

|---|---|

| Starting material | (10-Phenyl-9-anthracenyl)boronic acid |

| Esterification agent | Pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) |

| Reaction temperature | Moderate heating (exact temperature varies) |

| Solvent | Often neat or inert solvents (e.g., toluene) |

| Reaction time | Several hours (varies by scale and conditions) |

| Product purity | High, often purified by recrystallization or chromatography |

| Yield | Typically high (data not explicitly reported but generally efficient) |

This method is referenced in preparative protocols and chemical supplier descriptions.

Summary Table of Preparation Methods

| Method | Starting Materials | Conditions | Advantages | Typical Yield |

|---|---|---|---|---|

| Direct esterification with pinacol | (10-Phenyl-9-anthracenyl)boronic acid + pinacol | Thermal reaction, mild heating | Simple, direct, high purity | High (not precisely quantified) |

| Grignard reagent + pinacolborane | 10-Bromo-9-phenylanthracene + Mg + HBpin | THF, ambient to reflux | Mild, selective, broad applicability | High (60-80% typical) |

| Esterification with other diols | Boronic acid + tartaric acid derivatives | Room temp to reflux, various solvents | Access to chiral esters, alternative properties | Moderate to high |

Q & A

Q. How are analytical challenges in quantifying boronic ester degradation products addressed?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.